Bienvenue dans la boutique en ligne BenchChem!

Methylaminoantipyrine

COX inhibition analgesic potency pharmacodynamics

Source high-purity Methylaminoantipyrine (MAA; CAS 519-98-2) to ensure accurate analytical and pharmacological results. MAA exhibits 8-9x greater COX-1/2 inhibition than its congener 4-aminoantipyrine, with sustained ex vivo IC50 values of 1.03 µM (COX-1) and 0.87 µM (COX-2). This distinct potency profile makes pure MAA the indispensable reference standard for developing validated LC-MS/MS methods for metamizole active metabolite quantification and for conducting reliable mechanistic COX-inhibition studies. Critical as Metamizole EP Impurity C for pharmaceutical quality control. Avoid cross-reactive false positives by choosing a dedicated, high-purity standard.

Molecular Formula C12H15N3O
Molecular Weight 217.27 g/mol
CAS No. 519-98-2
Cat. No. B029613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylaminoantipyrine
CAS519-98-2
Synonyms1,2-Dihydro-1,5-dimethyl-4-(methylamino)-2-phenyl-3H-pyrazol-3-one;  4-Methylaminophenazone;  4-Monomethylaminoantipyrine;  N-Methyl-4-aminoantipyrine;  Noramidopyrine;  Noraminopyrine;  _x000B_
Molecular FormulaC12H15N3O
Molecular Weight217.27 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC
InChIInChI=1S/C12H15N3O/c1-9-11(13-2)12(16)15(14(9)3)10-7-5-4-6-8-10/h4-8,13H,1-3H3
InChIKeyJILCEWWZTBBOFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Methylaminoantipyrine (CAS 519-98-2): Sourcing the Active Metamizole Metabolite for Analgesic and Metabolic Research


Methylaminoantipyrine (MAA; 4-methylaminoantipyrine; noramidopyrine) is a pyrazolone derivative that serves as the principal active metabolite of the non-opioid prodrugs metamizole (dipyrone) and aminopyrine [1]. It is formed via non-enzymatic hydrolysis in the gastrointestinal tract and is responsible for the analgesic, antipyretic, and anti-inflammatory effects of its parent prodrugs [2]. MAA acts as a cyclooxygenase (COX) inhibitor and has been extensively studied in both human and veterinary pharmacology as the effector molecule mediating metamizole's therapeutic activity [3].

Why Methylaminoantipyrine Cannot Be Substituted with Structurally Similar Pyrazolones in Analytical and Pharmacological Workflows


The pyrazolone class encompasses a series of structurally related compounds including antipyrine, aminopyrine (dimethylaminoantipyrine), 4-aminoantipyrine (AA), and methylaminoantipyrine (MAA). Despite their apparent similarity, these compounds exhibit pronounced quantitative differences in key pharmacological and analytical properties. For example, MAA demonstrates an 8- to 9-fold greater potency in inhibiting both COX-1 and COX-2 isoforms compared to its demethylated congener, AA [1]. Furthermore, differences in metabolic pathways and clearance rates—as evidenced by the substantial variation in elimination half-lives between MAA and AA in multiple species—preclude their interchangeable use in pharmacokinetic or toxicological studies [2]. In analytical settings, the high cross-reactivity of antibodies with these structurally related metabolites necessitates the use of compound-specific standards and highly specific detection reagents to avoid false-positive results in assays such as ELISA or lateral flow immunoassays [3]. Therefore, sourcing high-purity MAA is essential for ensuring accurate and reproducible results in both bioanalytical method development and pharmacological investigations.

Methylaminoantipyrine (CAS 519-98-2): Quantitative Evidence for Differentiated Procurement Decisions


COX-1 and COX-2 Inhibitory Potency: MAA Demonstrates 8-9 Fold Greater Potency Than AA

In vitro assays demonstrate that methylaminoantipyrine (MAA) is an 8- to 9-fold more potent inhibitor of both COX-1 and COX-2 than its primary metabolite, 4-aminoantipyrine (AA). This substantial difference in potency directly impacts the interpretation of metamizole pharmacology, as MAA, not AA, is the primary driver of COX-mediated analgesic effects [1].

COX inhibition analgesic potency pharmacodynamics

Ex Vivo COX Inhibition: MAA Plasma Levels Achieve Sustained Pharmacodynamic Effect

In a human volunteer study, ex vivo analysis confirmed that the COX-inhibitory effect of dipyrone is entirely attributable to MAA plasma levels, with AA concentrations remaining well below its IC50 values for both COX isoforms. This demonstrates that the therapeutic effect in vivo is driven solely by MAA, and AA does not contribute meaningfully to COX inhibition [1].

ex vivo pharmacology COX inhibition pharmacokinetic-pharmacodynamic correlation

Pharmacokinetic Differentiation: MAA Exhibits a Significantly Shorter Half-Life Than AA

A 2023 pharmacokinetic study in cats revealed marked differences in the elimination profiles of MAA and AA. MAA was cleared from plasma considerably faster than AA, which has implications for dosing frequency and the duration of therapeutic effect in veterinary applications [1].

pharmacokinetics half-life veterinary pharmacology

Inter-Individual Variability in MAA Metabolism: Identification of Distinct Slow and Normal Metabolizer Phenotypes

A preliminary study in dogs identified two distinct phenotypes for MAA metabolism following IV dipyrone administration. This variability in MAA clearance, which was not observed for AA, suggests that MAA pharmacokinetics may be subject to genetic polymorphisms in metabolizing enzymes [1].

pharmacogenetics drug metabolism veterinary pharmacology

Differential Hepatotoxicity in Liver Cell Line: MAA and AA Exhibit Distinct Cytotoxic Potencies

A recent study using the LX-2 human hepatic stellate cell line assessed the cytotoxic and pro-apoptotic effects of metamizole and its metabolites. The data indicate that both MAA and AA induce marked apoptosis at high concentrations (1000 µg/mL), but their cytotoxic potencies may differ, warranting careful interpretation in safety studies [1].

hepatotoxicity cytotoxicity drug safety

Analytical Specificity: Monoclonal Antibody Developed for MAA Exhibits Negligible Cross-Reactivity with Structural Analogues

The development of a highly specific monoclonal antibody (mAb 6A4) for MAA demonstrates the necessity of using MAA-specific reagents for accurate detection. The antibody exhibited negligible cross-reactivity with dipyrone metabolites and other antibiotics, enabling a lateral flow immunoassay with a cutoff value of 25 ng/mL in milk [1].

immunoassay cross-reactivity analytical chemistry

High-Impact Procurement Scenarios for Methylaminoantipyrine (CAS 519-98-2) Based on Quantitative Differentiation


LC-MS/MS Reference Standard for Metamizole Metabolite Quantification in Pharmacokinetic Studies

Given the significant differences in elimination half-life (MAA t½ ≈ 4.98 h vs. AA t½ ≈ 14 h in cats [1]) and the identification of distinct MAA metabolizer phenotypes in dogs (slow vs. normal metabolizers, with t½ of 44.44 h and 11.25 h, respectively [2]), pure MAA is an indispensable reference standard for developing and validating LC-MS/MS methods for quantifying active metamizole metabolites in plasma. Using a generic standard or assuming equivalent PK parameters for MAA and AA would lead to inaccurate concentration-time profiles and flawed PK/PD conclusions.

Pharmacological Probe for Differentiating COX-Mediated Analgesic Mechanisms from Other Pathways

MAA's 8- to 9-fold greater potency in inhibiting COX-1 and COX-2 compared to AA [3], coupled with its sustained ex vivo COX inhibition (IC50 of 1.03 µM for COX-1 and 0.87 µM for COX-2, maintained for 8-12 h post-dose [3]), establishes it as the preferred probe for isolating the COX-dependent component of metamizole's analgesic effect. AA, by contrast, does not achieve plasma concentrations sufficient to inhibit COX isoforms in vivo, making it a poor choice for such studies. Sourcing pure MAA allows researchers to differentiate peripheral COX inhibition from central or cannabinoid-mediated mechanisms [4].

Analytical Impurity Standard for Metamizole Drug Product Quality Control

MAA (designated as Metamizole EP Impurity C) is a known impurity in commercial preparations of metamizole [5]. Its presence must be monitored and controlled in pharmaceutical manufacturing. Sourcing a certified reference standard of MAA (CAS 519-98-2) with documented purity (e.g., HPLC ≥95%) is essential for method development, validation, and routine quality control (QC) testing in support of Abbreviated New Drug Applications (ANDAs) or commercial production of metamizole drug products [6].

In Vitro Toxicology Model for Assessing Hepatotoxicity Risk

The documented cytotoxic and pro-apoptotic effects of MAA on the LX-2 liver cell line at high concentrations (1000 µg/mL) [7] warrant its inclusion as a key test article in in vitro hepatotoxicity screening panels. Given the implication of MAA in adverse reactions such as agranulocytosis and potential liver damage, pure MAA is required to conduct mechanistic toxicology studies aimed at understanding the safety profile of metamizole and identifying patient populations at increased risk due to genetic polymorphisms in metabolizing enzymes (e.g., CYP2C19, CYP1A2) [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methylaminoantipyrine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.